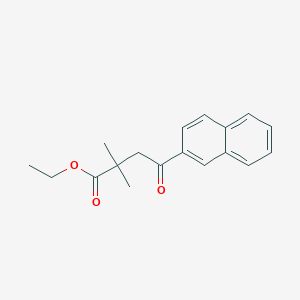

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate

CAS No.: 898753-71-4

Cat. No.: VC2303021

Molecular Formula: C18H20O3

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898753-71-4 |

|---|---|

| Molecular Formula | C18H20O3 |

| Molecular Weight | 284.3 g/mol |

| IUPAC Name | ethyl 2,2-dimethyl-4-naphthalen-2-yl-4-oxobutanoate |

| Standard InChI | InChI=1S/C18H20O3/c1-4-21-17(20)18(2,3)12-16(19)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,4,12H2,1-3H3 |

| Standard InChI Key | HNKBRVPQEHTSCT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)(C)CC(=O)C1=CC2=CC=CC=C2C=C1 |

| Canonical SMILES | CCOC(=O)C(C)(C)CC(=O)C1=CC2=CC=CC=C2C=C1 |

Introduction

Chemical Properties and Structure

Basic Information and Physical Properties

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is characterized by specific chemical identifiers and properties that determine its behavior in various chemical and biological systems.

Table 1: Physical and Chemical Properties of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate

| Property | Value |

|---|---|

| CAS Number | 898753-71-4 |

| Molecular Formula | C18H20O3 |

| Molecular Weight | 284.3-284.36 g/mol |

| IUPAC Name | Ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate |

| Synonyms | 2-Naphthalenebutanoic acid, α,α-dimethyl-γ-oxo-, ethyl ester |

| MDL Number | MFCD01320316 |

| Commercial Purity | 97% |

| Physical State | Solid |

| Safety Classification | Nonhazardous for shipping |

The compound represents a specialized chemical entity with precise structural features that contribute to its unique properties and potential applications in various fields .

Structural Characteristics

The molecular structure of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate contains several key functional groups that define its chemical behavior:

-

A naphthyl group attached at the γ-carbon position

-

A ketone (oxo) group at the γ-position

-

Two methyl groups at the α-position creating geminal dimethyl substitution

-

An ethyl ester functional group

This arrangement can be represented through various chemical notations:

-

SMILES Notation: CCOC(=O)C(C)(C)CC(=O)C1=CC2=CC=CC=C2C=C1

-

InChI: InChI=1S/C18H20O3/c1-4-21-17(20)18(2,3)12-16(19)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,4,12H2,1-3H3

Synthesis Methods

Laboratory Synthesis

The synthesis of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate typically involves a condensation reaction between 2-naphthylacetic acid and ethyl acetoacetate. This reaction is facilitated by a base such as sodium ethoxide under controlled temperature and solvent conditions.

The synthetic pathway likely proceeds through the following general mechanism:

-

Base-catalyzed deprotonation of ethyl acetoacetate

-

Nucleophilic attack by the resulting enolate on 2-naphthylacetic acid

-

Condensation with elimination of water

-

Subsequent transformations to introduce the dimethyl groups at the α-position

These reactions must be carefully controlled to ensure regioselectivity and to maximize yield of the desired product. The reaction conditions, including temperature, solvent selection, and catalyst concentration, significantly influence the efficiency and selectivity of the synthesis.

Industrial Production

In industrial settings, the production of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate employs large-scale batch reactors to efficiently mix and heat the reactants to the required temperature. The reaction mixture undergoes purification using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial production must address several key considerations:

-

Optimization of reaction parameters for maximum yield and purity

-

Efficient heat and mass transfer in scaled-up processes

-

Cost-effective purification procedures

-

Quality control to ensure consistent product specifications

The final product is typically packaged in amber glass bottles to protect it from light-induced degradation, with a standard commercial purity of approximately 97% . This packaging approach preserves the compound's stability during storage and transportation, which is essential for research applications requiring high-purity reagents.

Chemical Reactions and Reactivity

Characteristic Reactions

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate can participate in various chemical transformations based on its functional groups:

-

Ester hydrolysis: The ethyl ester group can undergo basic or acidic hydrolysis to form the corresponding carboxylic acid.

-

Reduction: The ketone and ester groups can be reduced to form alcohols using appropriate reducing agents.

-

Aldol and Claisen condensations: The α-methylene group adjacent to the ketone can participate in condensation reactions.

-

Nucleophilic additions: The ketone carbonyl is susceptible to nucleophilic addition reactions.

These reactions provide synthetic routes to various derivatives with potentially enhanced or modified biological activities.

Structure-Reactivity Relationships

The geminal dimethyl substitution at the α-position creates important steric effects that influence the compound's reactivity. This structural feature:

-

Prevents enolization at the α-carbon, affecting the compound's stability

-

Creates a Thorpe-Ingold effect that can accelerate certain intramolecular reactions

-

Influences the conformation of the molecule, potentially affecting its binding to biological targets

These structure-reactivity relationships are crucial for understanding the compound's behavior in chemical transformations and its interactions with biological systems.

Biological Activities and Applications

Inhibitory Activity against Monoamine Oxidase

One of the most promising potential applications of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate lies in its pharmacological activities. Derivatives of this compound have shown selective inhibitory activity against human monoamine oxidase (MAO), particularly MAO-B. This activity is significant in the context of treating neurodegenerative diseases such as Parkinson's disease.

MAO-B inhibitors function by preventing the breakdown of dopamine in the brain, thereby increasing its availability. The selectivity for MAO-B over MAO-A is particularly desirable as it reduces potential side effects associated with non-selective MAO inhibition. The structural features of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate, particularly the naphthyl group, appear to contribute significantly to this selective inhibitory activity.

Antimicrobial Properties

Preliminary studies suggest that Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate exhibits activity against a range of microbial pathogens. This antimicrobial potential makes it a candidate for further exploration in the development of novel antimicrobial agents.

While the exact mechanism of its antimicrobial action requires further investigation, several possibilities exist:

-

Interaction with microbial cell membranes

-

Inhibition of essential enzymes in microbial metabolism

-

Disruption of protein synthesis or DNA replication

The compound's lipophilic character, conferred by the naphthyl group, may facilitate its penetration through microbial cell membranes, contributing to its antimicrobial activity.

Synthetic Building Block Applications

Beyond its direct biological activities, Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate serves as a valuable building block in organic synthesis. The presence of multiple functional groups provides various reactive sites for further transformations, making it useful in the synthesis of more complex molecules with potential pharmacological activities.

The compound can serve as a precursor in the synthesis of:

-

Modified naphthyl derivatives with enhanced biological activities

-

Heterocyclic compounds incorporating the naphthyl moiety

-

Conjugated systems with interesting optical or electronic properties

These synthetic applications expand the utility of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate beyond its direct biological activities.

Comparison with Structurally Related Compounds

Structural Analogs

Comparing Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Table 2: Comparison of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate | 898753-71-4 | C18H20O3 | 284.3 | Reference compound |

| Ethyl 4-(2-naphthyl)-4-oxobutyrate | 25370-42-7 | C16H16O3 | 256.30 | Lacks the two methyl groups at the α-position |

| Ethyl 2,2-dimethyl-4-oxopentanoate | 86164-69-4 | C9H16O3 | 172.22 | Contains a methyl group instead of a naphthyl group |

| Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate | 898753-74-7 | C15H20O3S | 280.4 | Contains a 4-thiomethylphenyl group instead of a naphthyl group |

The structural variations between these compounds significantly impact their physicochemical properties and potential biological activities .

Structure-Activity Relationships

The structure-activity relationships observed among these related compounds provide important insights:

-

The presence of dimethyl groups at the α-position in Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate, absent in Ethyl 4-(2-naphthyl)-4-oxobutyrate, likely influences metabolic stability and conformational preferences that may affect binding to biological targets .

-

The naphthyl group provides greater lipophilicity and potential for aromatic interactions compared to the simpler substituents in compounds like Ethyl 2,2-dimethyl-4-oxopentanoate .

-

The introduction of a sulfur atom in Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate creates additional possibilities for hydrogen bonding and other intermolecular interactions that may influence biological activity .

These structural differences emphasize the importance of systematic exploration of structural variations in optimizing compounds for specific applications.

Current Research and Future Directions

Ongoing Research

Current research on Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate focuses on several key areas:

-

Further characterization of its pharmacological activities, particularly its potential as a selective MAO-B inhibitor

-

Detailed investigation of its antimicrobial spectrum and potency

-

Development of improved synthetic methodologies to prepare the compound and its derivatives

-

Exploration of structure-activity relationships to optimize biological activities

These research efforts aim to expand our understanding of the compound's properties and potential applications.

Future Research Opportunities

Several promising avenues for future investigation include:

-

Comprehensive evaluation of its pharmacodynamic and pharmacokinetic properties

-

Development of targeted derivatives with enhanced biological activities

-

Investigation of potential synergistic effects with established drugs

-

Exploration of its utility in materials science and catalysis

-

Detailed mechanistic studies of its biological activities

Further research on synthetic methodologies may focus on developing more efficient, cost-effective, and environmentally friendly approaches to preparing Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume